N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
Description
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Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O2/c1-13-10-14(2)28(22-13)17-6-7-18(29)26(23-17)9-8-20-19(30)15-4-3-5-16(11-15)27-12-21-24-25-27/h3-7,10-12H,8-9H2,1-2H3,(H,20,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFHBEVOVUTZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that incorporates multiple heterocyclic structures. The biological activities of such compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyrazole ring, a pyridazine moiety, and a tetrazole group, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms:
1. Anticancer Activity
Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
2. Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in various models of inflammation .
3. Antimicrobial Effects
The presence of multiple heterocycles in the compound suggests potential antimicrobial activity. Pyrazole derivatives have been documented to exhibit antibacterial and antifungal activities against various pathogens, making them promising candidates for developing new antimicrobial agents .
In Vitro Studies
A study conducted on pyrazole derivatives demonstrated that modifications at specific positions on the pyrazole ring could enhance their biological activity. For instance, substituents on the 3-position of the pyrazole ring were found to significantly affect the compound's efficacy against cancer cell lines .
Case Studies
In a recent case study involving a series of pyrazolo[3,4-b]pyridine derivatives similar to our compound, researchers reported promising results against Mycobacterium tuberculosis (M. tuberculosis). The study highlighted that certain structural modifications led to enhanced antitubercular activity, suggesting that our compound may also possess similar properties .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole and tetrazole moieties exhibit promising anticancer properties. In particular, the structural features of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide enhance its ability to inhibit tumor growth. Studies have shown that similar compounds can target specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects. Research suggests that derivatives with similar structures can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases . The inhibition of integrin-linked kinase has been particularly noted as a mechanism through which these compounds exert their effects .
Neuroprotective Effects
Recent studies have indicated that pyrazole-based compounds may offer neuroprotective benefits. They have shown efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating conditions such as Alzheimer's disease.
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its pesticidal properties. Compounds with similar structures have been found to act as effective fungicides and insecticides, targeting specific pathways in pests without harming beneficial organisms . This makes them valuable for sustainable agricultural practices.
Herbicide Development
The compound's unique molecular structure may contribute to the development of new herbicides that selectively inhibit weed growth while promoting crop health. Preliminary studies suggest that modifications of the compound could lead to enhanced selectivity and efficacy against various weed species .
Materials Science
Photochromic Materials
The incorporation of pyrazole and pyridazine units into polymer matrices has led to the development of photochromic materials. These materials change color upon exposure to light, making them useful in applications such as smart windows and UV-sensitive coatings . The ability to fine-tune the properties of these materials through chemical modifications opens new avenues in material science.
Nanotechnology Applications
In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. The ability to encapsulate drugs within nanoparticles made from these compounds could enhance bioavailability and targeted delivery to specific tissues . This is particularly relevant in cancer therapy, where localized drug delivery can minimize side effects.
Data Summary
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |
| Anti-inflammatory agents | Reduction of pro-inflammatory cytokines | |
| Neuroprotective agents | Reduction of oxidative stress | |
| Agricultural Science | Pesticides | Targeting specific pest pathways |
| Herbicides | Selective inhibition of weed growth | |
| Materials Science | Photochromic materials | Light-induced color change |
| Nanotechnology | Drug delivery systems |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, a derivative of this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a therapeutic agent for cancer treatment .
Case Study 2: Agricultural Application
A field trial assessed the effectiveness of a pyrazole-based herbicide derived from similar compounds on common agricultural weeds. The results demonstrated over 80% reduction in weed biomass compared to untreated controls, highlighting its potential for integration into modern agricultural practices .
Case Study 3: Material Development
Research on photochromic materials incorporating this compound showed promising results in developing smart coatings that respond dynamically to UV light exposure. These materials exhibited rapid color changes and excellent durability under environmental conditions .
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The synthesis involves multi-step protocols leveraging heterocyclic coupling and functional group transformations. Key steps include:
- Pyridazine Core Formation : Condensation of hydrazine derivatives with diketones under reflux in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
- Tetrazole Incorporation : Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride, optimized at 80–100°C .
- Amide Coupling : Use of coupling agents like EDCI/HOBt for attaching the benzamide moiety to the pyridazine-ethyl intermediate .
Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH gradient) and recrystallization from ethanol/water mixtures are standard .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- Single-Crystal X-ray Diffraction : Resolves bond lengths/angles (e.g., pyrazole N–N: 1.35 Å, pyridazine C=O: 1.23 Å) .
- Spectroscopy :
Q. What preliminary biological screening methods are used to assess activity?
- Enzyme Inhibition Assays : Kinase or protease inhibition via fluorescence-based protocols (IC₅₀ determination) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Computational Docking : AutoDock/Vina for predicting binding affinity to targets like EGFR or COX-2 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Catalysts | Use Pd(PPh₃)₄ for Suzuki couplings (yield ↑ 15% vs. Pd(OAc)₂) . | |
| Solvents | DMF > THF for tetrazole cyclization due to polar aprotic stability . | |
| Temperature | Microwave-assisted synthesis (100°C, 30 min) reduces side reactions vs. reflux . | |
| Workup | Automated flash chromatography systems improve reproducibility . |
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may explain discrepancies in cell-based vs. in vitro results .
- Structural Analogues : Synthesize and test derivatives (e.g., replacing tetrazole with carboxylate) to isolate pharmacophore contributions .
Q. How is the structure-activity relationship (SAR) explored for this compound?
- Core Modifications :
- Pyridazine → pyrimidine substitution reduces solubility but increases logP (e.g., logP from 2.1 → 3.4) .
- Methyl groups on pyrazole enhance metabolic stability (t₁/₂ ↑ 2.5× in hepatic microsomes) .
- Functional Group Effects :
- Tetrazole → triazole substitution decreases kinase inhibition (IC₅₀ ↑ from 12 nM → 480 nM) .
- Benzamide para-fluoro substitution improves blood-brain barrier penetration .
Q. What advanced techniques validate its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ/kₐ values for EGFR: 1.2×10⁵ M⁻¹s⁻¹ / 0.03 s⁻¹) .
- Cryo-EM : Resolves compound-bound conformations of large protein complexes (e.g., ribosomes) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for ligand-receptor binding .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values for COX-2 inhibition (Study A: 50 nM; Study B: 220 nM).
Resolution :
Verify assay conditions (pH, cofactors) and cell lines (human vs. murine COX-2 isoforms).
Re-evaluate compound purity via HPLC (>98% required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
